1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride

Description

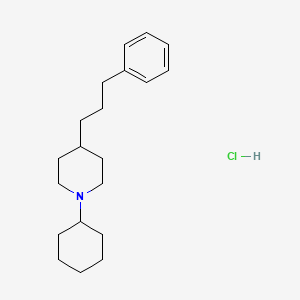

1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride is a synthetic piperidine derivative characterized by a cyclohexyl group at the 1-position and a 3-phenylpropyl chain at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its stability and solubility. Its physicochemical properties, such as high lipid solubility (inferred from similar piperidine hydrochlorides), may facilitate blood-brain barrier penetration, a trait observed in compounds like phencyclidine (PCP) hydrochloride .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H32ClN |

|---|---|

Molecular Weight |

321.9 g/mol |

IUPAC Name |

1-cyclohexyl-4-(3-phenylpropyl)piperidine;hydrochloride |

InChI |

InChI=1S/C20H31N.ClH/c1-3-8-18(9-4-1)10-7-11-19-14-16-21(17-15-19)20-12-5-2-6-13-20;/h1,3-4,8-9,19-20H,2,5-7,10-17H2;1H |

InChI Key |

YFZSHXSDBAEVGE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)CCCC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Methodology

A Grignard reaction forms the backbone of this approach, leveraging organomagnesium intermediates to construct the carbon skeleton. Key steps include:

- Grignard Reagent Preparation : Chlorocyclohexane reacts with magnesium in diethyl ether to form cyclohexylmagnesium chloride.

- Nucleophilic Attack : The Grignard reagent reacts with a preformed piperidine intermediate (e.g., 4-(3-phenylpropyl)piperidine) to introduce the cyclohexyl group.

- Acid Workup : Hydrochloric acid quenches the reaction, yielding the hydrochloride salt.

Reaction Conditions :

- Temperature: 0–5°C (Grignard formation), 15–25°C (nucleophilic addition).

- Solvent: Diethyl ether or tetrahydrofuran.

- Yield: >95%.

Advantages :

Limitations :

- Moisture-sensitive reagents require anhydrous conditions.

Reductive Amination

Methodology

This two-step process involves condensing a ketone with an amine followed by reduction:

- Imine Formation : Cyclohexanone reacts with 4-(3-phenylpropyl)piperidine to form an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine.

- Salt Formation : Treatment with HCl in ethanol precipitates the hydrochloride salt.

Reaction Conditions :

Advantages :

Limitations :

- Requires stoichiometric reducing agents.

Transition Metal-Catalyzed Alkyl-Arylation

Methodology

A palladium or iridium catalyst facilitates cross-coupling to install the 3-phenylpropyl group:

- Piperidine Functionalization : 4-Chloropiperidine reacts with 3-phenylpropylmagnesium bromide in the presence of Pd(PPh3)4.

- Cyclohexyl Introduction : Subsequent Ullmann coupling with cyclohexyl iodide under CuI catalysis.

- Hydrochloride Salt Formation : HCl gas bubbled into the reaction mixture.

Reaction Conditions :

- Catalysts: Pd(PPh3)4 (5 mol%), CuI (10 mol%).

- Solvent: Toluene or 1,4-dioxane.

- Temperature: 80–100°C.

- Yield: 70–85%.

Advantages :

Limitations :

- Catalyst cost and potential heavy metal contamination.

Direct Alkylation of Piperidine

Methodology

A one-pot alkylation using piperidine hydrochloride and 3-phenylpropyl bromide:

- Base-Mediated Reaction : Piperidine hydrochloride deprotonated with K2CO3 reacts with 3-phenylpropyl bromide.

- Cyclohexyl Group Addition : Cyclohexylmagnesium chloride introduced via Grignard reaction.

- Acidification : Concentrated HCl added to isolate the hydrochloride salt.

Reaction Conditions :

Advantages :

Limitations :

- Competing side reactions reduce yield.

Comparative Analysis of Methods

Optimization Strategies

Solvent Selection

Temperature Control

Catalytic Systems

- Pd vs. Ir : Palladium offers higher turnover numbers for aryl couplings, but iridium catalysts tolerate steric hindrance.

Chemical Reactions Analysis

1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with different functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride exhibits significant analgesic effects, comparable to or exceeding those of established opioids. Research indicates that it acts on the sigma receptors, which are implicated in pain modulation and the reward pathways of the brain. The compound has been shown to be effective in animal models, where it demonstrated a potency much greater than traditional analgesics like meperidine hydrochloride, suggesting its potential as a therapeutic agent for pain management .

Analgesic Efficacy

A notable study evaluated the analgesic efficacy of this compound using standard pharmacological tests in rats. The results showed that it is approximately 3220 times more potent than meperidine on a molar basis, highlighting its potential as a powerful analgesic .

Comparative Studies

Comparative studies with other piperidine derivatives have illustrated that this compound has a favorable ratio between effective dose and toxic dose. For instance, its quotient of 1/40 indicates a stronger activity compared to other derivatives like 1-methyl-4-carbethoxy-4-phenyl-piperidine, which has a quotient of 1/4 .

Potential Therapeutic Applications

Given its potent analgesic properties and unique mechanism of action, this compound holds promise for further development as a therapeutic agent for chronic pain management and possibly for conditions involving dopaminergic dysregulation, such as addiction or depression.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pharmacology :

- PCP acts as an NMDA receptor antagonist, inducing dissociative anesthesia and psychotomimetic effects .

Similar evaluations for the target compound are absent but warranted due to structural parallels.

SA-4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine Dihydrochloride)

Structural Differences : SA-4503 substitutes piperidine with a piperazine ring and includes a 3,4-dimethoxyphenethyl group instead of cyclohexyl .

Physicochemical Properties :

| Property | 1-Cyclohexyl-4-(3-phenylpropyl)piperidine HCl | SA-4503 |

|---|---|---|

| Melting Point | Not reported | 250–252°C |

| Molecular Weight | ~324 (estimated) | 441.44 |

Pharmacology :

- SA-4503 is a selective sigma-1 receptor agonist with neuroprotective and antidepressant properties .

- The target compound’s lack of a dimethoxyphenethyl group may reduce sigma-1 affinity, but its phenylpropyl chain could support alternative receptor interactions.

1-(1-Phenylcyclohexyl)piperidine Hydrochloride

Structural Similarities : Shares the phenylcyclohexyl-piperidine framework with PCP but lacks the 3-phenylpropyl chain .

Pharmacology :

- The target compound’s additional phenylpropyl group may alter pharmacokinetics (e.g., prolonged half-life) or receptor selectivity.

Key Research Findings and Gaps

- Pharmacological Gaps: No direct binding or efficacy data for the target compound are available; inferred mechanisms rely on structural analogs.

- Toxicological Concerns : Piperidine derivatives like PCP show significant neurotoxicity, necessitating rigorous safety studies for the target compound .

Biological Activity

1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride is a piperidine derivative notable for its potential biological activities, particularly within the central nervous system (CNS). This compound's unique structure, which includes a cyclohexyl group and a phenylpropyl substituent, positions it as a candidate for various therapeutic applications. Understanding its biological activity involves exploring its interactions with neurotransmitter systems and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperidine ring, a six-membered nitrogen-containing heterocycle, which is significant in medicinal chemistry due to its ability to act as a scaffold for various bioactive compounds.

Biological Activity Overview

Research indicates that 1-cyclohexyl-4-(3-phenylpropyl)piperidine exhibits considerable biological activities, primarily through its modulation of neurotransmitter receptors. Its structural similarity to other psychoactive compounds suggests that it may interact with multiple receptor types, including:

- Dopamine Receptors : Exhibiting moderate affinity, which may implicate its use in treating disorders such as schizophrenia and depression.

- Serotonin Receptors : Potentially influencing mood and anxiety pathways.

- Sigma Receptors : Known for their role in modulating pain and neuroprotection.

Interaction Studies

Studies have employed radiolabeled ligands and binding assays to investigate the affinity and efficacy of 1-cyclohexyl-4-(3-phenylpropyl)piperidine at various neurotransmitter receptors. Key findings include:

- Dopaminergic Pathways : The compound has shown potential in modulating dopamine receptor activity, suggesting applications in neuropharmacology.

- Allosteric Modulation : Evidence indicates that it may act through allosteric mechanisms or competitive inhibition, enhancing the therapeutic profile of existing treatments.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3-Phenylpropyl)piperidine | Piperidine ring, phenylpropane group | Moderate affinity for dopamine receptors |

| 1-Cyclohexylpiperazine | Cyclohexane substituent | Sigma receptor activity |

| 1-Cyclohexyl-4-(3-methoxyphenyl)piperidine | Methoxy substitution on phenol | Potential antidepressant effects |

| PB28 (1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propane)) | Complex aromatic substituent | High sigma receptor affinity |

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Neuropharmacological Studies : Research has demonstrated that 1-cyclohexyl-4-(3-phenylpropyl)piperidine can influence dopaminergic signaling pathways, which are crucial in the treatment of various CNS disorders. For instance, studies have shown that derivatives exhibit significant modulation of dopamine receptor activity, indicating potential applications in treating conditions like Parkinson's disease and depression.

- Antidepressant Potential : In animal models, this compound has been evaluated for its antidepressant-like effects. The results suggest that it may enhance serotonergic transmission, providing a basis for further exploration as an antidepressant agent.

- Safety and Toxicology : Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are necessary to fully elucidate its toxicity and pharmacokinetics.

Q & A

Q. What analytical methods are recommended for assessing the purity of 1-cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride, and how are endpoint determinations validated?

Purity assessment typically employs titration, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). For titration, dissolve the compound in alcohol, acidify with HCl, and titrate with sodium hydroxide, monitoring pH shifts to identify endpoints . IR spectroscopy verifies structural integrity by matching absorption bands to reference spectra. HPLC purity is quantified using area normalization, assuming equivalent response factors for impurities. Validation requires calibration with certified reference standards and reproducibility across multiple batches .

Q. How should researchers optimize synthesis protocols for piperidine derivatives like this compound?

Key steps include:

- Selecting solvents (e.g., dichloromethane) for intermediate reactions to enhance solubility and reaction rates .

- Using stoichiometric bases (e.g., NaOH) to neutralize byproducts and drive reactions to completion.

- Purifying intermediates via recrystallization or column chromatography to minimize impurities.

- Confirming final product identity using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact.

- In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity data obtained from different analytical methods (e.g., titration vs. HPLC)?

Contradictions may arise from method-specific limitations:

- Titration measures total chloride content but cannot distinguish between the compound and inorganic impurities.

- HPLC detects organic impurities but may miss non-UV-active species. Cross-validate results using complementary techniques like NMR for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis .

Q. What strategies are effective for identifying and quantifying trace impurities in piperidine-based compounds?

- Use gradient HPLC with photodiode array (PDA) detection to separate and identify impurities at 0.1% levels.

- Compare retention times and UV spectra against spiked reference standards (e.g., risperidone intermediates or paroxetine-related compounds) .

- For non-chromophoric impurities, employ evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) .

Q. How can the pharmacological activity of this compound be evaluated in preclinical models?

- In vitro: Screen for receptor binding affinity (e.g., opioid or NMDA receptors) using radioligand displacement assays .

- In vivo: Assess analgesic or neurobehavioral effects in rodent models, comparing dose-response curves to established analogs like meperidine or PCP derivatives. Monitor renal/hepatic toxicity in Gpx4 knockdown mice to evaluate safety margins .

Q. What experimental designs are recommended for stability studies of piperidine hydrochloride salts under varying storage conditions?

- Forced degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/UV-B) for 4–8 weeks.

- Monitor degradation products using stability-indicating HPLC methods.

- Establish shelf-life predictions via Arrhenius kinetics, correlating degradation rates with storage temperatures .

Q. How do structural modifications (e.g., cyclohexyl or phenylpropyl substituents) influence the compound’s physicochemical and biological properties?

- Lipophilicity: Measure logP values to predict membrane permeability. Cyclohexyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

- Receptor selectivity: Compare binding kinetics to related compounds (e.g., 3-fluoro PCP) to identify substituent-specific interactions with target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.